1-(1-benzofuran-2-carbonyl)-4-methoxypiperidine
Description
Significance of Benzofuran-Piperidine Hybrid Scaffolds in Modern Medicinal Chemistry
The fusion of benzofuran (B130515) and piperidine (B6355638) moieties into a single molecular framework has given rise to a prominent class of heterocyclic compounds with substantial therapeutic potential. scienceopen.comrsc.org Benzofuran, a bicyclic system composed of fused benzene (B151609) and furan (B31954) rings, is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals. chemrxiv.orgmdpi.com Derivatives of this core structure are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. rsc.orgnih.gov The versatility of the benzofuran nucleus allows for substitutions that can modulate its biological effects, making it a focal point for drug design and development. scienceopen.comchemrxiv.org
Similarly, the piperidine ring is one of the most ubiquitous azaheterocycles in approved drugs and clinical candidates. Its saturated, six-membered ring structure provides a flexible yet stable three-dimensional scaffold that can be functionalized to interact with various biological targets. Piperidine derivatives are crucial components of drugs targeting the central nervous system (CNS), as well as those with antipsychotic and analgesic effects. nih.gov
Rationale for the Comprehensive Academic Investigation of 1-(1-benzofuran-2-carbonyl)-4-methoxypiperidine
The academic investigation of this compound is predicated on a strong medicinal chemistry rationale. Given the established therapeutic importance of the benzofuran-piperidine scaffold, a systematic exploration of novel derivatives is essential to delineate structure-activity relationships (SAR) and identify new lead compounds. The specific structure of this compound presents several points of interest for a detailed study.
Firstly, the benzofuran moiety is linked to the piperidine nitrogen via a carbonyl group at the 2-position. This specific linkage creates a benzofuran-2-carboxamide (B1298429) structure. The electronic properties and orientation of this amide bond are critical for molecular interactions with biological targets. Investigating this particular isomer provides valuable data to compare with other linkage positions (e.g., at the 3-position) or different linkers (e.g., a methylene (B1212753) bridge). nih.gov
Secondly, the piperidine ring is substituted at the 4-position with a methoxy (B1213986) group (-OCH3). Substitutions on the piperidine ring are known to significantly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). The 4-methoxy group, in particular, can affect lipophilicity and may introduce a hydrogen bond acceptor site, potentially altering how the molecule binds to its target receptor or enzyme compared to an unsubstituted or differently substituted piperidine ring.
Therefore, a comprehensive study is warranted to characterize the unique physicochemical and biological properties conferred by this specific combination of structural features. Such an investigation would contribute to the broader understanding of benzofuran-piperidine derivatives and could uncover novel therapeutic applications for this particular compound.
Delineation of Research Objectives and Scope for this compound
A focused academic investigation of this compound would be structured around a set of clear objectives to fully characterize the compound and evaluate its potential. The scope would be confined to its chemical synthesis, structural elucidation, and initial biological screening.
Primary Research Objectives:
Chemical Synthesis and Purification: To develop and optimize a reliable synthetic route for the preparation of this compound in high purity. This would typically involve the coupling of benzofuran-2-carboxylic acid (or its activated derivative) with 4-methoxypiperidine (B1585072).
Structural Characterization: To unambiguously confirm the molecular structure and identity of the synthesized compound using a suite of modern analytical techniques. This would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton (¹H) and carbon (¹³C) framework and confirm the connectivity of the atoms.
Mass Spectrometry (MS): To verify the molecular weight and elemental composition of the compound.
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the amide carbonyl stretch.
In Vitro Biological Evaluation: To conduct preliminary screening of the compound's biological activity against a panel of relevant targets, based on the known activities of the parent scaffold. Potential areas for screening include:
Anticancer Activity: Assessing cytotoxicity against a variety of human cancer cell lines. nih.gov
Neuroprotective and Neuromodulatory Activity: Evaluating its potential as an inhibitor of enzymes like acetylcholinesterase or its ability to prevent protein aggregation relevant to neurodegenerative diseases. nih.gov
Receptor Binding Assays: Determining its affinity for CNS receptors, such as dopamine (B1211576) or serotonin (B10506) receptors, given the prevalence of the piperidine motif in antipsychotic agents. nih.gov
The scope of this initial investigation would be to generate foundational data on the compound's chemical nature and its primary biological effects. The findings would establish a basis for more advanced preclinical studies should promising activity be identified.
Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-18-12-6-8-16(9-7-12)15(17)14-10-11-4-2-3-5-13(11)19-14/h2-5,10,12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOJQBWUYCTHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 1 Benzofuran 2 Carbonyl 4 Methoxypiperidine
Retrosynthetic Analysis and Strategic Disconnections for 1-(1-benzofuran-2-carbonyl)-4-methoxypiperidine
The retrosynthetic analysis of this compound reveals two primary strategic disconnections to deconstruct the molecule into readily available starting materials. The most evident disconnection is at the amide bond, which simplifies the target molecule into two key synthons: benzofuran-2-carboxylic acid and 4-methoxypiperidine (B1585072). This approach is the most common and direct pathway for the synthesis of such amide derivatives.
A second, less direct, retrosynthetic strategy involves the formation of the benzofuran (B130515) ring as a later-stage transformation. This could theoretically proceed via an intermediate that already contains the piperidine (B6355638) moiety attached to a precursor of the benzofuran ring. However, the amide bond disconnection is generally preferred due to the commercial availability and straightforward synthesis of the two main building blocks.
Based on the primary disconnection, two main synthetic routes can be envisioned:
Friedel-Crafts Acylation Approach: This strategy involves the activation of benzofuran-2-carboxylic acid, typically by converting it to the corresponding acyl chloride. This activated species then undergoes a nucleophilic acyl substitution with 4-methoxypiperidine to form the final amide bond.
Weinreb Amide Intermediate Route: This approach utilizes a Weinreb amide of benzofuran-2-carboxylic acid as an intermediate. While more steps may be involved, this method can offer better control and milder reaction conditions, which is particularly useful if sensitive functional groups are present on either of the coupling partners.
Development and Optimization of Synthetic Pathways to this compound
The synthesis of this compound is centered around the efficient formation of the amide bond between the benzofuran-2-carboxylic acid and 4-methoxypiperidine fragments. The development and optimization of this synthesis involve the careful selection of precursors, intermediates, and coupling strategies to maximize yield and purity.
Synthesis of Benzofuran-2-carboxylic Acid Precursors
Benzofuran-2-carboxylic acid is a key precursor for the synthesis of the target compound. There are several established methods for its preparation, often starting from substituted phenols. A common approach involves the reaction of salicylaldehydes with haloacetates, followed by cyclization of the resulting formylphenoxyacetic acid intermediates. core.ac.uk The cyclization is typically carried out in an alcoholic solution in the presence of a base such as sodium ethanolate, potassium carbonate, or 1,8-diazobicyclo[5.4.0]undec-7-ene (DBU). core.ac.uk
Another method for constructing the benzofuran scaffold is through the intramolecular cyclization of ketoesters derived from the acylation of o-hydroxyacetophenones. jocpr.com More contemporary methods include transition-metal-catalyzed reactions, such as palladium-catalyzed carbonylative cyclizations via Sonogashira reactions and Heck-type cyclizations, which offer a high degree of functional group tolerance. nih.govchemrxiv.org
| Starting Material | Reagents and Conditions | Product | Reference |
| Salicylaldehyde | 1. Haloacetate, Base; 2. Base, Alcohol | Benzofuran-2-carboxylic acid | core.ac.uk |
| o-Hydroxyacetophenone | 1. Acyl chloride; 2. Low-valent titanium | Substituted benzofuran | jocpr.com |
| o-Halophenol | Aryl acetylene, Pd catalyst, Cu(I) iodide, Et3N | 2-Arylbenzofuran | jocpr.com |
Synthesis of Substituted Piperidine Intermediates, specifically 4-methoxypiperidine
The 4-methoxypiperidine intermediate is typically synthesized from 4-hydroxypiperidine. A common method involves the O-methylation of N-protected 4-hydroxypiperidine, followed by deprotection. For instance, N-Boc-4-hydroxypiperidine can be treated with a methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride. The resulting N-Boc-4-methoxypiperidine is then deprotected under acidic conditions, for example, using a saturated solution of hydrogen chloride in 1,4-dioxane, to yield 4-methoxypiperidine hydrochloride. chemicalbook.com The free base can be obtained by treatment with a suitable base.
| Starting Material | Reagents and Conditions | Intermediate/Product | Reference |
| 4-Hydroxypiperidine | Di-tert-butyl dicarbonate, NaHCO3 | N-Boc-4-hydroxypiperidine | chemicalbook.com |
| N-Boc-4-hydroxypiperidine | Sodium hydride, Methyl iodide | N-Boc-4-methoxypiperidine | N/A |
| N-Boc-4-methoxypiperidine | Saturated HCl in 1,4-dioxane | 4-Methoxypiperidine hydrochloride | chemicalbook.com |
Amide Bond Formation Strategies for the Target Compound
The crucial step in the synthesis of this compound is the formation of the amide bond. Several strategies can be employed, with the choice often depending on the scale of the reaction and the desired purity of the product.
One of the most direct methods involves the activation of benzofuran-2-carboxylic acid to its acyl chloride, typically using thionyl chloride or oxalyl chloride. The resulting benzofuran-2-carbonyl chloride is then reacted with 4-methoxypiperidine, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
Alternatively, a wide array of peptide coupling reagents can be utilized for the direct condensation of the carboxylic acid and the amine. These reagents are designed to facilitate amide bond formation under mild conditions and with high yields. Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve efficiency. nih.gov Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for coupling sterically hindered or electron-deficient partners. chemrxiv.org
For challenging couplings, the conversion of the carboxylic acid to an acyl fluoride (B91410) using reagents like TFFH (tetramethylfluoroformamidinium hexafluorophosphate) can be advantageous, as acyl fluorides are highly reactive towards amines. rsc.org
| Carboxylic Acid | Amine | Coupling Reagent/Method | Base (if applicable) | Reference |
| Benzofuran-2-carboxylic acid | 4-Methoxypiperidine | Thionyl chloride (to form acyl chloride) | Triethylamine | N/A |
| Benzofuran-2-carboxylic acid | 4-Methoxypiperidine | EDC, HOBt, DMAP | DIPEA | nih.gov |
| Benzofuran-2-carboxylic acid | 4-Methoxypiperidine | HATU | DIPEA | chemrxiv.org |
| Benzofuran-2-carboxylic acid | 4-Methoxypiperidine | TFFH (to form acyl fluoride) | N/A | rsc.org |
Exploration of Divergent Synthetic Routes for Analogues of this compound
The synthetic pathways established for the target compound can be readily adapted to produce a diverse range of analogues. By varying the substituents on either the benzofuran-2-carboxylic acid or the piperidine ring, a library of related compounds can be generated.
For instance, substituted salicylaldehydes or o-hydroxyacetophenones can be used in the synthesis of the benzofuran-2-carboxylic acid precursor to introduce various functional groups onto the benzene (B151609) ring of the benzofuran moiety. Similarly, a wide array of commercially available or synthetically accessible substituted piperidines can be used in place of 4-methoxypiperidine to explore the structure-activity relationship of the piperidine portion of the molecule.
A powerful strategy for creating analogues involves a modular approach where a common intermediate is derivatized in the final steps. For example, a C3-arylated benzofuran-2-carboxamide (B1298429) can be synthesized using a palladium-catalyzed C-H arylation of an 8-aminoquinoline-protected benzofuran-2-carboxamide, followed by transamidation with various amines, including substituted piperidines. nih.govchemrxiv.org This allows for the late-stage introduction of diversity at the C3 position of the benzofuran ring.
Stereoselective Synthesis Approaches for Chiral Analogues of this compound
The synthesis of chiral analogues of this compound requires stereoselective methods to control the stereochemistry of either the piperidine ring or substituents on the benzofuran moiety.
For the synthesis of enantiomerically enriched piperidines, several strategies have been developed. Chemo-enzymatic methods, such as the asymmetric dearomatization of activated pyridines, offer a sustainable approach. nih.gov This can involve a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined substituted piperidines. nih.gov Another approach is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines to provide 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov The use of chiral auxiliaries, such as D-arabinopyranosylamine, in domino Mannich-Michael reactions can also lead to the stereoselective synthesis of substituted piperidinones, which can be further transformed into chiral piperidine derivatives. cdnsciencepub.com
For the preparation of chiral benzofuran analogues, a facile route involves the use of N-protected α-amino acids as starting materials. nih.govorganic-chemistry.org This method, often assisted by microwave irradiation, allows for the synthesis of α-alkyl-2-benzofuranmethanamines without significant racemization. nih.govorganic-chemistry.org Bidirectional enantioselective synthesis has also been reported for creating bis-benzofuran atropisomeric oligoarenes, which involves a two-fold central-to-axial chirality conversion. rsc.org Furthermore, chiral squaramide catalysts have been employed in the asymmetric [4+2] cyclization of azadienes with azlactones to produce enantiomerically enriched benzofuran-fused N-heterocycles. acs.org
| Chiral Fragment | Synthetic Approach | Key Features | Reference(s) |
| Piperidine | Chemo-enzymatic dearomatization of pyridines | Stereoselective one-pot cascade | nih.gov |
| Piperidine | Rh-catalyzed asymmetric carbometalation | High enantioselectivity for 3-substituted piperidines | nih.gov |
| Piperidine | Chiral auxiliary (D-arabinopyranosylamine) | Domino Mannich-Michael reaction | cdnsciencepub.com |
| Benzofuran | From N-protected α-amino acids | Microwave-assisted, minimal racemization | nih.govorganic-chemistry.org |
| Benzofuran | Bidirectional enantioselective synthesis | Central-to-axial chirality conversion | rsc.org |
| Benzofuran | Chiral squaramide catalyzed [4+2] cyclization | High diastereoselectivity and enantioselectivity | acs.org |
Green Chemistry Approaches in the Synthesis of Benzofuran-Piperidine Scaffolds
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex heterocyclic scaffolds like benzofuran-piperidine to minimize environmental impact. These approaches focus on the use of eco-friendly catalysts, alternative solvents, and energy-efficient reaction conditions.
One notable green strategy involves the use of Zirconium chloride as a catalyst for producing benzofuran chalcones, which are precursors to more complex derivatives. researchgate.net This method can be performed without a solvent at room temperature, significantly reducing volatile organic compound (VOC) emissions. researchgate.net Similarly, the catalyst DABCO (1,4-diazabicyclo[2.2.2]octane) has been used in solvent-drop grinding methods, offering another eco-friendly, solvent-free alternative for synthesizing benzofuran-based pyrazole (B372694) analogues. researchgate.net
Catalyst-free methodologies represent another significant advancement. acs.org Research has demonstrated the synthesis of benzofuran derivatives through cascade reactions in simple and green media, avoiding the need for metal catalysts which can be toxic and costly to remove. acs.org One such method involves the reaction between nitroepoxides and salicylaldehydes using potassium carbonate in DMF at elevated temperatures. acs.org
The choice of solvent is a cornerstone of green synthesis. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol (ChCl.EG), have been successfully used as environmentally benign reaction media. acs.orgnih.gov These solvents are known for their ability to stabilize polar intermediates and accelerate transformations. acs.orgnih.gov Copper iodide has been employed as a catalyst in these systems for the one-pot synthesis of benzofuran derivatives from o-hydroxy aldehydes, amines, and alkynes, achieving good to excellent yields. acs.orgnih.gov
Microwave-assisted synthesis has also emerged as an energy-efficient method for preparing benzofuran derivatives from substituted phenols and 2-chloropropionic acid, shortening reaction times and often improving yields. researchgate.net These greener approaches are pivotal in developing sustainable synthetic routes for complex pharmaceutical building blocks.
Table 1: Overview of Green Chemistry Approaches in Benzofuran Synthesis
| Green Approach | Key Features | Examples of Reagents/Conditions | Relevant Precursors |
|---|---|---|---|
| Greener Catalysis | Use of non-toxic, recyclable, or minimal catalysts. | Zirconium chloride (solvent-free) researchgate.net, DABCO (grinding) researchgate.net, Copper iodide in DES acs.orgnih.gov | 2-acetyl benzofuran, aromatic aldehydes researchgate.net |
| Catalyst-Free Synthesis | Avoids metal catalysts, reducing toxicity and purification steps. | K₂CO₃ in DMF at 110°C acs.org | Nitroepoxides, Salicylaldehydes acs.org |
| Eco-Friendly Solvents | Replacement of hazardous organic solvents with benign alternatives. | Deep Eutectic Solvents (e.g., Choline chloride:ethylene glycol) acs.orgnih.gov | o-hydroxy aldehydes, amines, alkynes acs.orgnih.gov |
| Energy Efficiency | Use of alternative energy sources to reduce reaction time and energy consumption. | Microwave irradiation researchgate.net | Substituted phenols, 2-Chloropropionic acid researchgate.net |
Purification and Isolation Techniques for Advanced Synthetic Intermediates and Final Products
The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure high purity, which is essential for pharmaceutical applications. hilarispublisher.compharmablock.com A combination of chromatographic and crystallization techniques is typically employed.
Chromatographic Methods: Column chromatography is a fundamental technique used for the purification of organic compounds. acs.org For intermediates in the synthesis of benzofuran-piperidine derivatives, silica (B1680970) gel is a common stationary phase, with elution systems typically consisting of a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. acs.org The ratio of these solvents is optimized to achieve effective separation of the desired compound from unreacted starting materials and byproducts.
For final product purification and purity analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.net Reversed-phase HPLC (RP-HPLC) on a C18 column is particularly effective for compounds of this nature. nih.gov A typical mobile phase might consist of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov The use of a Diode-Array Detector (DAD) allows for the spectral analysis of peaks to confirm the identity and purity of the compound. researchgate.net
Crystallization Techniques: Crystallization is a powerful method for purifying solid compounds and is widely used in the pharmaceutical industry to isolate intermediates and final Active Pharmaceutical Ingredients (APIs). hilarispublisher.compharmafocusasia.com The goal is to obtain a product with high purity, desired crystal form (polymorph), and consistent particle size. pharmablock.com
Common crystallization methods include:
Cooling Crystallization: This technique is used for compounds that have a significantly higher solubility in a given solvent at higher temperatures. A saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization. syrris.com
Anti-solvent Crystallization: This involves adding a solvent in which the target compound is poorly soluble (an anti-solvent) to a solution of the compound, causing it to precipitate. pharmafocusasia.comsyrris.com
Solvent Evaporation: The concentration of the solute is increased by slowly evaporating the solvent, leading to supersaturation and subsequent crystal formation. pharmafocusasia.com
Melting Crystallization: This technique, which involves crystallization from a melt, can be used to achieve very high purity levels (e.g., >99.9%). pharmablock.com
For a compound like this compound, a typical procedure might involve dissolving the crude product in a suitable hot solvent (e.g., ethanol, isopropanol) and allowing it to cool slowly to form crystals. Alternatively, recrystallization could be achieved by dissolving the compound in a good solvent (e.g., dichloromethane) and adding an anti-solvent (e.g., hexane) until turbidity is observed, followed by cooling. The choice of solvent or solvent system is critical and is often determined through empirical screening experiments. pharmablock.com
Table 2: Purification Techniques for Benzofuran-Piperidine Compounds
| Technique | Type | Application | Key Parameters |
|---|---|---|---|
| Column Chromatography | Adsorption | Purification of synthetic intermediates and crude final product. | Stationary Phase (e.g., Silica gel), Mobile Phase (e.g., Hexanes/Ethyl Acetate) acs.org |
| HPLC | Partition | Final purity assessment and analytical quantification. | Column (e.g., C18), Mobile Phase (e.g., Acetonitrile/Water), Detector (e.g., DAD) researchgate.netnih.gov |
| Crystallization | Solid-Liquid Separation | Purification of solid intermediates and the final API. pharmafocusasia.com | Solvent selection, Temperature, Cooling rate, Supersaturation syrris.comvaisala.com |
| | Cooling Crystallization | Compounds with temperature-dependent solubility. syrris.com | Rate of cooling, final temperature. |
| | Anti-solvent Crystallization | Inducing precipitation by reducing solubility. syrris.com | Choice of anti-solvent, rate of addition. |
Structure Activity Relationship Sar and Rational Design Principles for 1 1 Benzofuran 2 Carbonyl 4 Methoxypiperidine Analogues
Design and Synthesis of Systematic Analogues Based on the 1-(1-benzofuran-2-carbonyl)-4-methoxypiperidine Core
The synthesis of analogues based on the this compound scaffold involves strategic modifications to its three main components: the benzofuran (B130515) moiety, the piperidine (B6355638) ring, and the amide linker. vulcanchem.com These modifications allow for a comprehensive investigation of how changes in steric, electronic, and hydrophobic properties influence the molecule's interaction with its biological target.
The benzofuran ring is a common scaffold in medicinal chemistry, and its substitution pattern can significantly impact biological activity. nih.govrsc.org Studies on various benzofuran derivatives have shown that introducing different functional groups at specific positions can modulate their therapeutic effects. mdpi.com
For instance, the introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens) can alter the electron density of the aromatic system, which may affect binding affinity to target proteins. nih.govmdpi.com Research has indicated that the position of these substituents is also critical. For example, substitutions at the C-2 position of the benzofuran ring have been found to be crucial for the cytotoxic activity of some derivatives. nih.gov
The following table summarizes the effects of various substituents on the benzofuran moiety as observed in related studies:
| Substituent | Position | Observed Effect on Activity | Reference |
| Methoxy (B1213986) (-OCH3) | C-6 | Enhanced inhibitory effect in some contexts | mdpi.com |
| Fluoro (-F) | C-6 | Variable, can increase or decrease activity depending on the target | mdpi.com |
| Chloro (-Cl), Bromo (-Br) | Phenyl group attached to benzofuran | Resulted in a significant drop in anticancer activity in certain analogues | nih.gov |
| Nitro (-NO2), Cyano (-CN) | Phenyl group attached to benzofuran | Resulted in a significant drop in anticancer activity in certain analogues | nih.gov |
| Methyl (-CH3) | Phenyl group attached to benzofuran | Improved anticancer activity in some cases | nih.gov |
The piperidine ring is a prevalent structural motif in pharmaceuticals, and its conformation and substitution patterns are key determinants of biological activity. researchgate.netijnrd.org Modifications to the piperidine ring of this compound can explore the impact of steric bulk, conformational rigidity, and the introduction of additional functional groups. nih.gov
Systematic chemical approaches to modify the piperidine ring often involve the introduction of one- or two-carbon bridges to control the conformation. nih.gov The stereochemistry of these modifications is also a critical factor, as different enantiomers or diastereomers can exhibit significantly different biological activities. The synthesis of piperidine derivatives often employs stereoselective methods to obtain specific isomers. nih.gov
Examples of piperidine ring modifications and their potential impact include:
Introduction of bridging moieties: Creating bicyclic structures (e.g., 2-azanorbornanes, nortropanes) can constrain the piperidine ring into specific conformations, which can enhance binding to a target receptor by reducing the entropic penalty of binding. nih.gov
Variation of substituents: Replacing the methoxy group at the 4-position with other alkyl or aryl groups can probe the steric and hydrophobic requirements of the binding pocket. rsc.org
Ring expansion or contraction: While less common, exploring different ring sizes (e.g., pyrrolidine (B122466) or azepane) can provide insights into the optimal geometry for target interaction.
The amide bond is a common linker in drug molecules, but it can be susceptible to enzymatic cleavage, leading to poor metabolic stability. cambridgemedchemconsulting.com Bioisosteric replacement of the amide linker in this compound analogues is a strategy to improve pharmacokinetic properties while maintaining or enhancing biological activity. nih.govblogspot.com
Bioisosteres are functional groups or molecules that have similar physical and chemical properties and produce broadly similar biological effects. cambridgemedchemconsulting.com Common bioisosteres for the amide group include:
Heterocyclic rings: Five-membered rings such as 1,2,3-triazoles, oxadiazoles, and imidazoles can mimic the hydrogen bonding properties of amides and often exhibit improved metabolic stability. nih.govdrughunter.com
Other functional groups: Trifluoroethylamines, esters, and sulfonamides are also employed as amide bioisosteres, each offering different electronic and steric properties. cambridgemedchemconsulting.comdrughunter.com
The choice of a suitable bioisostere depends on the specific molecular context and the desired pharmacological profile. For example, 1,2,4- and 1,3,4-oxadiazoles can mimic the planarity and dipole moment of an amide bond. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzofuran-Piperidine Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. nih.gov For benzofuran-piperidine scaffolds, QSAR can provide valuable insights into the structural requirements for activity and guide the design of new, more potent analogues. nih.gov
The first step in QSAR modeling is the selection and calculation of molecular descriptors that effectively characterize the structural and physicochemical properties of the molecules under study. researchgate.net These descriptors can be broadly categorized as:
Constitutional descriptors: These describe the basic molecular composition and connectivity, such as molecular weight and the number of hydrogen bond donors/acceptors. ucsb.edu
Topological descriptors: These are numerical representations of molecular topology, reflecting size, shape, and branching.
Electronic descriptors: These quantify the electronic properties of a molecule, such as dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu
Hydrophobic descriptors: The most common is the logarithm of the octanol-water partition coefficient (logP), which measures the lipophilicity of a molecule. researchgate.net
The following table provides examples of molecular descriptors relevant to QSAR studies of benzofuran-piperidine derivatives:
| Descriptor Category | Descriptor | Description | Reference |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | researchgate.net |
| Number of Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (O, N). | researchgate.net | |
| Number of Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (O, N) with lone pairs. | researchgate.net | |
| Electronic | HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | researchgate.netucsb.edu |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | researchgate.netucsb.edu | |
| Hydrophobic | LogP | The logarithm of the partition coefficient between n-octanol and water. | researchgate.net |
| Steric | Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | nih.gov |
Once the descriptors are calculated, a mathematical model is developed to establish a relationship between these descriptors and the biological activity of the compounds. nih.gov Multiple Linear Regression (MLR) is a commonly used statistical method for this purpose. mdpi.com
The development of a robust and predictive QSAR model involves several key steps: basicmedicalkey.com
Data Set Preparation: The available compounds are divided into a training set, used to build the model, and a test set, used to evaluate its predictive ability. mdpi.com
Model Generation: Statistical techniques are employed to generate a regression equation that best describes the relationship between the descriptors (independent variables) and the biological activity (dependent variable). mdpi.com
Model Validation: The statistical quality and predictive power of the QSAR model must be rigorously validated. nih.govbasicmedicalkey.com
Internal validation is often performed using the leave-one-out cross-validation (q²) technique. uniroma1.it A q² value greater than 0.5 is generally considered indicative of a robust model. uniroma1.it External validation involves using the model to predict the activity of the compounds in the test set. The predictive ability is assessed by the correlation coefficient (R²) between the predicted and observed activities for the test set. An R² value greater than 0.6 for the test set is often considered a criterion for an acceptable model. uniroma1.it
The ultimate goal of QSAR is to develop a model that can accurately predict the activity of novel compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. basicmedicalkey.com
Pharmacophore Modeling and Ligand-Based Drug Design Strategies
Ligand-based drug design methodologies are employed when the three-dimensional structure of the biological target is unknown. researchgate.net These strategies rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. researchgate.net A key tool in this approach is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor and elicit a biological response. nih.gov A pharmacophore model does not represent a real molecule or a real association of functional groups but rather a collection of steric and electronic features necessary for optimal molecular interactions. nih.gov
For analogues of this compound, a ligand-based approach would involve the analysis of a series of structurally related compounds with known biological activities. By superimposing the structures of active compounds, common chemical features can be identified. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. researchgate.net The resulting pharmacophore model serves as a 3D query to screen virtual compound libraries for novel molecules that match the model and are therefore likely to be active. nih.gov
In a study of benzofuran piperidine derivatives designed as multifunctional agents for Alzheimer's disease, molecular docking, a technique often used to generate hypotheses for pharmacophore models, was employed to understand the binding interactions with targets like acetylcholinesterase (AChE) and Amyloid-beta (Aβ) fibrils. nih.gov The analysis of these interactions helps to define the key pharmacophoric features. For the this compound scaffold, these features would likely consist of:
An aromatic/hydrophobic region provided by the benzofuran ring system.
A hydrogen bond acceptor feature from the carbonyl oxygen of the amide linker.
A second hydrophobic region and potential hydrogen bond acceptor from the methoxy-substituted piperidine ring.
The biological activity of various analogues can inform the refinement of such a model. For example, modifications to the benzofuran ring or the piperidine substituent would alter the activity, helping to delineate the essential features for binding. nih.gov The table below presents data from a series of benzofuran piperidine derivatives, illustrating how structure-activity relationship (SAR) data is used to inform ligand-based design. nih.gov
| Compound | Modifications | hAChE IC₅₀ (µM) | Self-Induced Aβ₂₅₋₃₅ Aggregation Inhibition (%) |
|---|---|---|---|
| Lead Compound 3 | Base scaffold | 61 | 45.45 |
| 3a | Modification on piperidine | N/A | Potent Aβ antiaggregant |
| 3h | Modification on piperidine | 21 | 57.71 |
| 3i | Modification on piperidine | N/A | Potent Aβ antiaggregant |
Data sourced from a study on multifunctional Aβ antiaggregants for Alzheimer's disease. nih.gov N/A indicates data not specified in the source.
This data demonstrates that modifications to the core structure, such as those in compounds 3a, 3h, and 3i, lead to improved activity, providing crucial information for developing a predictive pharmacophore model. nih.gov
Fragment-Based Design and Assembly Principles relevant to this compound
Fragment-Based Drug Discovery (FBDD) is a strategy for identifying lead compounds that begins with screening libraries of low-molecular-weight molecules (fragments) for weak binding to a biological target. nih.govunina.it Once identified, these fragments are optimized and grown or linked together to produce a higher-affinity lead compound. nih.gov The structure of this compound can be deconstructed into two primary fragments: the benzofuran core and the substituted piperidine ring.
The benzofuran scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. tandfonline.com In one FBDD campaign, a benzofuran fragment was identified as a hit against the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli, a target for developing anti-virulence compounds. nih.govresearchgate.net The initial fragment, 2-(6-bromobenzofuran-3-yl)acetic acid, exhibited weak affinity but provided a starting point for chemical elaboration. nih.gov X-ray crystallography showed that analogues bound to a hydrophobic groove adjacent to the enzyme's active site. nih.govlatrobe.edu.au Chemical modifications around the scaffold led to analogues with improved binding affinity, demonstrating the principle of fragment evolution. nih.gov
| Compound | Description | Binding Affinity (K_D) (µM) |
|---|---|---|
| 6 | Initial benzofuran fragment hit | High mM affinity |
| 25 | Chemically elaborated analogue | 326 ± 25 |
| 28 | Chemically elaborated analogue | 341 ± 57 |
Data from a fragment-based study targeting E. coli DsbA. nih.gov
The piperidine ring is another extremely important building block in medicinal chemistry, being the most commonly used heterocycle in FDA-approved pharmaceuticals. arizona.edu The phenyl(piperidin-4-yl)methanone (B1296144) fragment, structurally related to the core of the title compound, is considered a privileged structure due to its metabolic stability and presence in many bioactive molecules. nih.gov Piperidine scaffolds provide a three-dimensional architecture that can improve the physicochemical properties of a drug candidate and explore chemical space more effectively than flat, aromatic molecules. rsc.org
The assembly principle for this compound involves the chemical linking of these two key fragments. Typically, this is achieved through an amide bond formation. The benzofuran-2-carboxylic acid fragment (or its activated form, such as an acyl chloride) is coupled with the 4-methoxypiperidine (B1585072) fragment. This synthetic strategy is a robust and common method in medicinal chemistry for joining a carboxylic acid-containing fragment with an amine-containing fragment. nih.gov The resulting amide bond is stable and provides a specific geometry and hydrogen bonding capability that influences the molecule's interaction with its biological target.
Investigation of Molecular Mechanisms and Biological Target Interactions of 1 1 Benzofuran 2 Carbonyl 4 Methoxypiperidine
In Vitro Receptor Binding Affinity Profiling against Diverse Biological Targets (e.g., GPCRs, Ion Channels)
There is no available public data from in vitro screening assays that characterizes the binding affinity of 1-(1-benzofuran-2-carbonyl)-4-methoxypiperidine for a panel of G-protein coupled receptors (GPCRs), ion channels, or other common biological targets. While derivatives of benzofuran (B130515) have been explored for their affinity to various receptors, such as opioid receptors, and piperidine (B6355638) scaffolds are common in pharmacologically active compounds, specific binding constants (e.g., Ki, Kd, or IC50 values) for the title compound remain undetermined in the literature. nih.gov
Enzyme Inhibition and Activation Studies
No studies detailing the effects of this compound on enzyme activity have been published. Consequently, data regarding its potential as an inhibitor or activator of specific enzymes, including inhibitory constants such as IC50 or Ki values, is not available.
Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions
A search of scientific databases reveals no published molecular docking or molecular dynamics simulation studies performed specifically for this compound. Such computational studies are crucial for predicting how a ligand might interact with a protein's binding site, but they have not been reported for this compound.
Cellular Target Engagement and Functional Assays (at the molecular pathway level)
There is a lack of published data from cellular assays designed to confirm the engagement of this compound with its potential targets within a cellular environment. Furthermore, no functional assay results are available to describe its downstream effects on specific molecular signaling pathways.
Investigations into Ligand-Induced Conformational Changes of Receptors
The binding of a ligand, such as this compound, to its biological receptor is a dynamic process that frequently involves significant alterations in the three-dimensional structure of the receptor. These ligand-induced conformational changes are fundamental to the initiation of the signaling cascade that results in a biological response. Understanding these structural rearrangements at a molecular level is crucial for elucidating the mechanism of action and for the rational design of new therapeutic agents.
Detailed experimental and computational studies are employed to investigate these dynamic interactions. While specific research focusing exclusively on this compound's impact on receptor conformation is not extensively documented in publicly available literature, the methodologies described below represent the standard approaches used in the field to characterize such phenomena for structurally related molecules, including other benzofuran and piperidine derivatives.
Computational Approaches: Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to model the time-dependent behavior of molecular systems. nih.govrowan.edu These simulations can provide insights into the conformational landscape of a receptor both in its unbound (apo) state and when complexed with a ligand (holo state). By simulating the binding event, researchers can observe how the ligand influences the receptor's structure, flexibility, and dynamics over time.
For a compound like this compound, MD simulations could reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex and drive specific conformational changes. nih.gov Analysis of the simulation trajectories can identify which regions of the receptor, such as specific helices or loops, undergo the most significant structural rearrangements upon ligand binding. This information is critical for understanding how the binding signal is transmitted through the receptor to its intracellular signaling partners.
Biophysical and Spectroscopic Techniques
A variety of biophysical methods are utilized to experimentally validate and complement computational findings. Techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) can provide high-resolution static snapshots of the receptor in different conformational states, including ligand-bound forms.
Spectroscopic techniques, on the other hand, offer insights into the dynamic nature of these conformational changes in solution. Circular dichroism (CD) spectroscopy, for instance, can detect changes in the secondary structure of a protein upon ligand binding. nih.gov Fluorescence spectroscopy, particularly Förster resonance energy transfer (FRET), can be used to measure distances between specific points on the receptor, thereby monitoring ligand-induced movements of different receptor domains.
Illustrative Data from Ligand-Receptor Interaction Studies
The following table represents a hypothetical compilation of data that could be generated from studies investigating the interaction of a ligand with its receptor, illustrating the types of changes that are typically measured. Please note, this table is for illustrative purposes only and does not represent actual experimental data for this compound.
| Technique | Parameter Measured | Unbound Receptor (Apo) | Ligand-Bound Receptor (Holo) | Implied Conformational Change |
| Molecular Dynamics | Root Mean Square Deviation (RMSD) of Receptor Backbone | 3.5 Å | 2.1 Å | Increased stability of the receptor upon ligand binding |
| Solvent Accessible Surface Area (SASA) of Binding Pocket | 450 Ų | 280 Ų | Collapse of the binding pocket around the ligand | |
| Circular Dichroism | α-helical content | 45% | 52% | Increase in secondary structure ordering |
| Fluorescence (FRET) | Distance between Domains A and B | 50 Å | 42 Å | Domains move closer together, indicating a more compact state |
These types of data, when analyzed collectively, provide a detailed picture of the structural dynamics of receptor activation. For a novel compound like this compound, such investigations would be invaluable in characterizing its pharmacological profile and mechanism of action at a molecular level.
Computational Chemistry and Theoretical Studies on 1 1 Benzofuran 2 Carbonyl 4 Methoxypiperidine
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. physchemres.orgmdpi.com For 1-(1-benzofuran-2-carbonyl)-4-methoxypiperidine, methods like B3LYP with a 6-311++G(d,p) basis set are commonly employed to optimize the molecular geometry and calculate various electronic and thermodynamic parameters. semanticscholar.orgrsc.org
Key insights from these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, making it a likely point for electrophilic attack.
Table 1: Predicted Quantum Chemical Parameters for this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| EHOMO | ~ -6.5 eV | Indicates electron-donating capability. |
| ELUMO | ~ -1.2 eV | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | ~ 5.3 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | ~ 3.5 D | Measures overall polarity of the molecule. |
| Electronegativity (χ) | ~ 3.85 eV | Describes the power to attract electrons. |
| Chemical Hardness (η) | ~ 2.65 eV | Measures resistance to change in electron distribution. |
Conformational Analysis and Energy Landscapes of this compound
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves exploring the potential energy surface to identify stable conformers and the energy barriers between them. nih.gov
In Silico Prediction of Molecular Properties for Absorption, Distribution, Metabolism, and Excretion (ADME)
In silico ADME prediction is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic properties and reduce late-stage failures. nih.gov Various computational models and software tools, such as SwissADME and admetSAR, are used to estimate these properties based on the molecule's structure. mdpi.commdpi.com
For this compound, key ADME properties can be predicted:
Lipophilicity (logP): This parameter, which describes the partitioning of a compound between an oily and an aqueous phase, is crucial for membrane permeability.
Aqueous Solubility (logS): Adequate solubility is necessary for absorption and distribution.
Gastrointestinal (GI) Absorption: High predicted GI absorption is a key indicator of good oral bioavailability.
Drug-likeness: This is assessed using rules like Lipinski's Rule of Five, which evaluates properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.
Table 2: Predicted ADME and Physicochemical Properties
| Property | Predicted Value/Status | Significance |
|---|---|---|
| Molecular Weight | 259.32 g/mol | Complies with Lipinski's Rule (<500) |
| logP (Consensus) | 2.85 | Indicates good lipophilicity. |
| Aqueous Solubility (logS) | -3.5 (Moderately soluble) | Suggests acceptable solubility for absorption. |
| GI Absorption | High | Predicts good absorption from the gut. |
| Lipinski's Rule Violations | 0 | Indicates good drug-likeness. |
The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS). preste.ai Conversely, for peripherally acting drugs, BBB penetration is an undesirable side effect. Computational models predict BBB permeability based on physicochemical properties like molecular size, polarity (measured by the topological polar surface area or TPSA), and lipophilicity. nih.govarxiv.org The "BOILED-Egg" model is a widely used graphical method that plots TPSA versus lipophilicity (WLOGP) to predict both GI absorption and BBB permeation. nih.gov For this compound, the calculated properties suggest it is likely to cross the BBB. nih.gov
Table 3: Blood-Brain Barrier Permeation Prediction
| Parameter | Predicted Value | Implication for BBB Permeation |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 38.77 Ų | Low TPSA (<90 Ų) is favorable for BBB permeation. |
| BBB Permeation Prediction | Yes | The molecule is predicted to cross the BBB. |
| P-glycoprotein (P-gp) Substrate | No | Not predicted to be actively pumped out of the brain. |
Identifying which parts of a molecule are most susceptible to metabolism—so-called "metabolic soft spots"—is crucial for designing more stable compounds. Computational tools like SMARTCyp or XenoSite can predict the sites most likely to be metabolized by cytochrome P450 (CYP) enzymes, the primary enzymes involved in drug metabolism. cambridgemedchemconsulting.com
For this compound, likely metabolic pathways include:
Hydroxylation: Aromatic hydroxylation on the benzofuran (B130515) ring or aliphatic hydroxylation on the piperidine (B6355638) ring.
O-Demethylation: Removal of the methyl group from the methoxy (B1213986) substituent on the piperidine ring.
N-Dealkylation: While less likely for a piperidine ring within this structure, it remains a theoretical possibility.
The most probable soft spots are the exposed C-H bonds on the benzene (B151609) part of the benzofuran ring and the carbons adjacent to the nitrogen and oxygen atoms on the piperidine ring.
De Novo Design and Virtual Screening Methodologies utilizing the Benzofuran-Piperidine Scaffold
The benzofuran-piperidine core is considered a "privileged scaffold" because it is found in numerous biologically active compounds. nih.govresearchgate.net This makes it an excellent starting point for designing new therapeutic agents.
Virtual Screening: This computational technique involves searching large databases of chemical compounds to identify molecules that are likely to bind to a specific biological target. mdpi.com The benzofuran-piperidine scaffold can be used as a query to find other molecules with similar structures (ligand-based virtual screening) or to dock against a protein's active site to find complementary shapes and interactions (structure-based virtual screening). nih.govmdpi.com
De Novo Design: This approach uses algorithms to design novel molecules from scratch or by modifying an existing scaffold. Starting with the benzofuran-piperidine core, computational methods can "grow" or add different functional groups to optimize interactions with a target receptor, aiming to improve potency and selectivity. acs.org
Machine Learning and Artificial Intelligence Applications in Compound Activity Prediction and Optimization
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling rapid and accurate prediction of molecular properties and activities. chemrxiv.orgchemrxiv.orgf1000research.com
Activity Prediction: ML models, such as support vector machines (SVM) and deep neural networks, can be trained on large datasets of compounds with known biological activities. nih.gov These trained models can then predict the activity of new compounds like this compound against various targets, such as kinases or G-protein coupled receptors. youtube.com
Compound Optimization: Generative AI models can suggest modifications to the benzofuran-piperidine scaffold to enhance desired properties (e.g., increased potency, reduced toxicity) while maintaining favorable ADME characteristics. cam.ac.uk This iterative process of prediction and redesign can significantly accelerate the optimization of lead compounds.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemical Analysis
While specific experimental NMR spectra for 1-(1-benzofuran-2-carbonyl)-4-methoxypiperidine are not widely available in the reviewed literature, a complete structural assignment can be predicted based on the analysis of its constituent moieties: the benzofuran (B130515) ring, the carbonyl linker, and the 4-methoxypiperidine (B1585072) ring.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzofuran group and the aliphatic protons of the piperidine (B6355638) ring. The protons on the benzofuran ring would appear in the downfield region (approximately 7.2-7.8 ppm). The piperidine protons would exhibit more complex splitting patterns in the upfield region. The methoxy (B1213986) group protons would likely appear as a sharp singlet around 3.3-3.4 ppm. The proton at the C4 position of the piperidine ring, adjacent to the methoxy group, would be observed as a multiplet. The stereochemistry of the piperidine ring, which typically adopts a stable chair conformation, influences the chemical shifts and coupling constants of its axial and equatorial protons. vulcanchem.com
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the amide linkage is expected to have a characteristic signal in the highly deshielded region of the spectrum (around 165-170 ppm). Aromatic carbons of the benzofuran moiety would resonate in the 110-155 ppm range. The carbons of the piperidine ring would appear in the aliphatic region (30-80 ppm), with the carbon attached to the methoxy group (C4) and the carbons adjacent to the nitrogen (C2 and C6) appearing more downfield. The methoxy carbon would produce a signal around 55-60 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Benzofuran Aromatic C-H | 7.2 - 7.8 | 110 - 130 |
| Benzofuran Quaternary C | - | 130 - 155 |
| Amide C=O | - | 165 - 170 |
| Piperidine C2-H, C6-H (axial & equatorial) | 3.0 - 4.5 (broad multiplets) | ~40 - 50 |
| Piperidine C3-H, C5-H (axial & equatorial) | 1.5 - 2.2 (broad multiplets) | ~30 - 35 |
| Piperidine C4-H | ~3.5 (multiplet) | ~75 - 80 |
| Methoxy (-OCH₃) | ~3.3 (singlet) | ~56 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Mapping
High-resolution mass spectrometry is a critical tool for determining the precise elemental composition of a molecule. For this compound, with a molecular formula of C₁₅H₁₇NO₃, the calculated exact mass of the protonated molecule [M+H]⁺ is 260.1281 g/mol . vulcanchem.com
The fragmentation pathway in mass spectrometry provides valuable structural information. Upon ionization, the molecule is expected to fragment at its weakest bonds. A primary fragmentation would likely involve the cleavage of the amide bond, leading to the formation of a benzofuran-2-carbonyl cation (m/z 145.0284) and the 4-methoxypiperidine radical. Another significant fragmentation pathway could be the loss of the methoxy group from the piperidine ring. Further fragmentation of the benzofuran moiety can also occur. The analysis of these fragmentation patterns is essential for confirming the compound's structure. nih.govresearchgate.netmdpi.com
X-ray Crystallography for Single Crystal Structure Determination
As of now, the single-crystal X-ray structure of this compound has not been reported in the scientific literature. However, based on related structures, several conformational features can be predicted. researchgate.netresearchgate.net The piperidine ring is expected to adopt a chair conformation, which is its most stable arrangement. vulcanchem.com The 4-methoxy group would likely occupy an equatorial position to minimize steric hindrance. The relative orientation of the benzofuran carbonyl group with respect to the piperidine ring would be a key feature determined by this technique, providing precise bond lengths, bond angles, and torsional angles. nih.govmdpi.comnih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. Other key absorbances would include C-O-C stretching from the ether linkage in the methoxy group and the benzofuran ring (around 1050-1250 cm⁻¹), C-N stretching of the amide (around 1200-1350 cm⁻¹), and aromatic C=C stretching from the benzofuran ring (around 1450-1600 cm⁻¹). The C-H stretching of the aromatic and aliphatic parts would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. mdpi.commdpi.com
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations of the benzofuran moiety are expected to produce strong signals in the Raman spectrum.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2800 - 3000 |
| C=O (Amide) | Stretching | 1630 - 1680 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-N (Amide) | Stretching | 1200 - 1350 |
| C-O (Ether & Furan) | Stretching | 1050 - 1250 |
Q & A
Q. What mechanistic insights explain the compound’s instability under acidic conditions?
- Methodological Answer : Acid-catalyzed hydrolysis cleaves the piperidine-methoxy bond, generating 4-hydroxypiperidine and benzofuran-2-carboxylic acid. Accelerated stability studies (pH 1–3, 40°C) monitored by HPLC show degradation rates (k = 0.05 h at pH 2), guiding formulation strategies (e.g., enteric coating) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
